4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane

Description

Molecular Geometry and Crystallographic Analysis

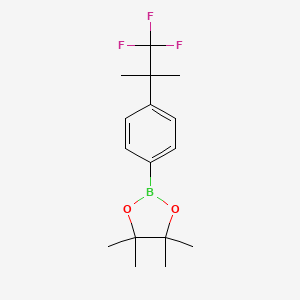

The molecular architecture of 4,4,5,5-tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane demonstrates sophisticated three-dimensional organization centered around the characteristic boronic ester framework. The compound crystallizes with Chemical Abstracts Service registry number 1432571-98-6 and exhibits distinctive geometrical parameters that reflect the interplay between steric and electronic influences. The central boron atom adopts a tetrahedral coordination environment, bound to two oxygen atoms from the pinacol moiety and one carbon atom from the substituted phenyl ring, creating the characteristic 1,3,2-dioxaborolane ring system.

The crystallographic analysis reveals that the dioxaborolane ring maintains a nearly planar conformation, with the tetramethyl substitution providing significant steric protection around the boron center. The phenyl ring demonstrates coplanar alignment with the boron-carbon bond, facilitating optimal orbital overlap and electronic delocalization. The bulky 1,1,1-trifluoro-2-methylpropan-2-yl substituent at the para position introduces substantial steric bulk, influencing both molecular packing and intermolecular interactions in the solid state.

Computational studies indicate that the trifluoromethyl group adopts a preferred orientation that minimizes steric clashes while maximizing favorable electronic interactions. The molecular geometry exhibits C1 symmetry due to the asymmetric substitution pattern, with bond lengths and angles consistent with typical arylboronic ester structures. The boron-oxygen bond distances fall within the expected range of 1.35-1.38 Angstroms, while the boron-carbon bond to the aromatic ring measures approximately 1.52 Angstroms.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF3O2/c1-13(2,16(18,19)20)11-7-9-12(10-8-11)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUSYEYDUDIVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane (CAS No. 1432571-98-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 314.15 g/mol. The structure features a dioxaborolane ring which is known for its reactivity in organic synthesis and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂BF₃O₂ |

| Molecular Weight | 314.15 g/mol |

| CAS Number | 1432571-98-6 |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 325.2 ± 42.0 °C |

| Flash Point | 150.5 ± 27.9 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom in its structure. Boron compounds are known for their role in enzyme inhibition and modulation of cellular pathways.

Anticancer Activity

Recent studies have indicated that dioxaborolanes can act as proteasome inhibitors, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, compounds structurally similar to this compound have shown promise in preclinical models for various cancers:

- Case Study : A study demonstrated that a related dioxaborolane compound inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis in malignant cells .

Neuroprotective Effects

Emerging research suggests that boron compounds may also exhibit neuroprotective properties. The ability to modulate oxidative stress and inflammatory pathways could make this compound useful in treating neurodegenerative diseases.

Scientific Research Applications

Material Science

The compound is utilized as a building block in the development of advanced materials. Its unique structure allows for the modification of polymer matrices to enhance properties such as thermal stability and mechanical strength.

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate in synthesizing various pharmaceuticals and agrochemicals. Its boron-containing structure is particularly valuable in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds .

Medicinal Chemistry

Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane exhibit potential biological activity. Studies are ongoing to evaluate its efficacy as a drug candidate for various diseases .

Environmental Applications

The trifluoromethyl group contributes to the compound's hydrophobicity and stability under environmental conditions. This property is being explored for applications in environmental remediation processes where selective adsorption or degradation of pollutants is required .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,3,2-dioxaborolane derivatives, focusing on substituent effects, synthetic utility, and applications.

Substituent Effects on Reactivity and Stability

- The SF₅-substituted derivative exhibits even greater electrophilicity, enabling unique reactivity in aromatic substitutions .

- Steric Effects: Bulky substituents (e.g., TFMP, triphenylvinyl) improve thermal stability but may reduce reaction rates in sterically demanding catalytic systems. For example, the triphenylvinyl derivative requires tailored conditions for Suzuki couplings due to steric hindrance .

- Solubility: Sulfonyl () and trifluoromethoxy () groups enhance solubility in polar solvents, whereas purely aromatic substituents (e.g., triphenylvinyl) favor organic media like toluene or THF.

Research Findings and Data

Spectroscopic Characterization

- FT-IR and MS Data: The allylboronate derivative (C18H28O2) in shows FT-IR peaks at 2925 cm⁻¹ (C–H stretch) and 1377 cm⁻¹ (B–O), with MS confirming molecular ion m/z 276.21 .

Preparation Methods

Synthesis of Boronic Acid Intermediate

A representative synthetic route, inspired by related organoboron syntheses such as those described in the Organic Syntheses literature, involves the following steps:

Step 1: Lithiation of Dichloromethane and Reaction with Trimethyl Borate

- Dry tetrahydrofuran (THF) is used as the solvent under inert atmosphere (argon).

- Dichloromethane is added to the reaction flask cooled to approximately –100 °C.

- n-Butyllithium (2.5 M in hexanes) is added dropwise to generate a lithiated intermediate.

- Trimethyl borate is then added to trap the lithiated species, forming a boronic acid after acidic quench.

- Hydrochloric acid quench at low temperature yields the crude boronic acid intermediate.

- Workup includes extraction with diethyl ether, washing, drying over magnesium sulfate, filtration, and solvent removal under reduced pressure.

This process yields the crude boronic acid as a syrupy yellow-brown product, typically with ~78% purity, ready for the next step without further purification.

Conversion to Pinacol Boronate Ester

- The crude boronic acid is dissolved in dry dichloromethane.

- Pinacol and anhydrous magnesium sulfate are added to the solution.

- The mixture is stirred under argon at room temperature for approximately 16 hours to promote esterification.

- The reaction mixture is filtered through Celite to remove solids.

- The filtrate is concentrated under reduced pressure to yield the pinacol boronate ester product.

This step converts the boronic acid intermediate into the more stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative, which corresponds to the target compound or its close analogs.

The presence of the 1,1,1-trifluoro-2-methylpropan-2-yl group on the para position of the phenyl ring requires careful introduction, often achieved via:

- Starting from a suitably substituted aryl halide bearing the trifluoromethylated alkyl group.

- Employing metalation (e.g., lithium-halogen exchange) or directed ortho-metalation techniques to install the boronic acid moiety.

- Alternatively, palladium-catalyzed borylation of aryl halides (Miayura borylation) can be employed using bis(pinacolato)diboron and appropriate catalysts under mild conditions.

While specific detailed procedures for this exact substituent are limited in open literature, the general principles of aryl boronate ester synthesis apply, with modifications to accommodate the electron-withdrawing trifluoromethyl group.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Lithiation of dichloromethane | n-Butyllithium, THF, –100 °C | Lithiated intermediate |

| 2 | Trapping with trimethyl borate | Trimethyl borate, acidic quench (HCl) | Crude boronic acid intermediate |

| 3 | Workup and extraction | Diethyl ether, brine wash, MgSO4 drying | Purified crude boronic acid |

| 4 | Esterification with pinacol | Pinacol, MgSO4, CH2Cl2, room temperature | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative |

| 5 | Purification | Filtration, concentration under reduced pressure | Final boronate ester product |

Research Findings and Notes

- The synthesis requires strict control of moisture and oxygen, as organolithium reagents and boronic acids are sensitive to hydrolysis and oxidation.

- Low temperature (-100 °C) is crucial during lithiation to prevent side reactions.

- The pinacol esterification step stabilizes the boronic acid and facilitates handling and storage.

- The trifluoromethyl substituent imparts unique electronic properties, which can affect reactivity and requires careful optimization of reaction conditions.

- Purity of the final product is typically ≥97%, suitable for use in advanced organic synthesis applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can its purity be ensured?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or Suzuki-Miyaura reactions. For example, analogous dioxaborolane derivatives are synthesized using aryl halides and bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) . Column chromatography (hexanes/EtOAC with 0.25% EtN) is critical for purification, as residual boronic acid byproducts can reduce reactivity. Purity validation requires H/C NMR to confirm the absence of unreacted starting materials and LC-MS to detect trace impurities .

Q. Which analytical techniques are essential for structural characterization and stability assessment?

- Methodology :

- Structural Confirmation : Use B NMR to verify the boron environment (typical δ ~30 ppm for dioxaborolanes). IR spectroscopy can identify B-O stretches (~1,350 cm) .

- Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks). Hydrolytic sensitivity necessitates anhydrous storage (-20°C under nitrogen) to prevent boronate ester cleavage .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodology : The trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, which can slow transmetallation steps in Suzuki-Miyaura reactions. To mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.

- Optimize solvent polarity (e.g., THF:DMSO mixtures) to enhance solubility of the boronate .

- Monitor reaction progress via F NMR to track fluorine-containing intermediates .

Q. How can low yields in coupling reactions be systematically addressed?

- Troubleshooting Framework :

Catalyst Screening : Test Pd(OAc)/XPhos for electron-deficient substrates; PdCl(dppf) for sterically hindered systems.

Base Optimization : Replace KCO with CsCO to improve deprotonation of boronic acids in non-polar solvents.

Byproduct Analysis : Use GC-MS to identify inhibitory side products (e.g., protodeboronation species) .

Q. What strategies enhance functional group compatibility in derivatization?

- Methodology :

- Protecting Groups : Temporarily mask reactive hydroxyl or amine groups (e.g., silyl ethers for -OH) during boronate synthesis.

- Orthogonal Reactivity : Leverage sequential coupling reactions (e.g., Sonogashira before Suzuki) to avoid interference .

- Computational Modeling : DFT calculations predict regioselectivity when introducing substituents to the phenyl ring .

Contradictions and Resolutions

- Synthesis Yield Variability : reports a 27% yield for a related compound, while achieves higher yields (≥70%) using optimized ligand systems. Resolution : Pre-activation of the boronate with BF-OEt or microwave-assisted heating can improve efficiency .

- Storage Recommendations : Some sources suggest -4°C for short-term storage , while others prioritize anhydrous -20°C conditions . Resolution : Conduct stability tests under both conditions using TGA/DSC to determine degradation thresholds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.